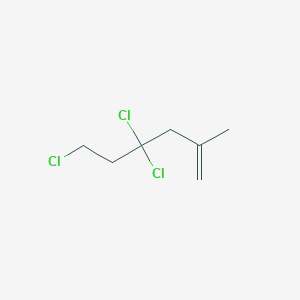
5-Formyl-6-hydroxy-N-phenylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-6-hydroxy-N-phenylnaphthalene-2-carboxamide is a chemical compound with the molecular formula C18H13NO3 It is characterized by the presence of a formyl group, a hydroxyl group, and a carboxamide group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-6-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Nitration of naphthalene to introduce nitro groups.
Reduction: Reduction of nitro groups to amine groups.
Formylation: Introduction of a formyl group through formylation reactions.
Hydroxylation: Introduction of a hydroxyl group through hydroxylation reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-6-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Condensation: The carboxamide group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Condensation: Reagents such as aldehydes and ketones are used in the presence of acid or base catalysts.
Major Products
Oxidation: 5-Carboxy-6-hydroxy-N-phenylnaphthalene-2-carboxamide.
Reduction: 5-Hydroxymethyl-6-hydroxy-N-phenylnaphthalene-2-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Imines or other condensation products.
Scientific Research Applications
5-Formyl-6-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Formyl-6-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-6-hydroxy-N-methylnaphthalene-2-carboxamide: Similar structure but with a methyl group instead of a phenyl group.
5-Formyl-6-hydroxy-N-ethylnaphthalene-2-carboxamide: Similar structure but with an ethyl group instead of a phenyl group.
5-Formyl-6-hydroxy-N-propylnaphthalene-2-carboxamide: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness
5-Formyl-6-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The phenyl group can enhance the compound’s ability to interact with biological targets and may contribute to its potential therapeutic applications.
Properties
CAS No. |
62420-27-3 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
5-formyl-6-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H13NO3/c20-11-16-15-8-6-13(10-12(15)7-9-17(16)21)18(22)19-14-4-2-1-3-5-14/h1-11,21H,(H,19,22) |
InChI Key |
SALLTAYMZAPEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C=C3)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane](/img/structure/B14526460.png)





![1-hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid](/img/structure/B14526490.png)

![3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14526504.png)

![1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL](/img/structure/B14526520.png)
![7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile](/img/structure/B14526527.png)

![1-{[(Methyltellanyl)ethynyl]sulfanyl}propane](/img/structure/B14526534.png)
